molecular formula C13H13NO3 B8395521 N-cyclopentyloxyphthalimide

N-cyclopentyloxyphthalimide

Cat. No. B8395521
M. Wt: 231.25 g/mol
InChI Key: NVPKORYDZQJTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyloxyphthalimide is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyloxyphthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyloxyphthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyclopentyloxyphthalimide

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-cyclopentyloxyisoindole-1,3-dione

InChI

InChI=1S/C13H13NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

NVPKORYDZQJTSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-hydroxypthalimide (10.00 g, 61.3 mmol), cyclopentylbromide (8.21 mL, 76.63 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (13.75 mL, 76.6 mmol) were combined under an Argon atmosphere in dimethylformamide (50 mL). The mixture was heated to 55° C. and stirred vigorously for 1.5 hours. After cooling to ambient temperature, the solvent was removed in vacuo and the residue was partitioned between ethyl acetate and 1N hydrochloric acid. After separating the phases, the aqueous layer was extracted again with ethyl acetate. The combined organic layers were washed with 5% w/v potassium carbonate, saturated aqueous brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue was triturated with hexane, filtered, and dried under high vacuum to provide 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione (11.37 g, 80%). H1-NMR (chloroform-D3): 1.61 (m, 2H), 1.77 (m, 2H), 1.97 (m, 4H), 4.91 (m, 1H), 7.73 (m, 2H), 7.82 (m, 2H). MS(ESI): 254 (M+Na).
Quantity
10 g
Type
reactant
Reaction Step One
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8.21 mL
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reactant
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13.75 mL
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reactant
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50 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of bromocyclopentane (14.9 g), N-hydroxyphthalimide (16.3 g), triethylamine (15 ml), and dimethylformamide (30 ml) was stirred for 16 hours, then poured into water (500 ml). The oily mixture was extracted with ethyl acetate, and the combined extracts, after washing (water), drying, and removal of solvent gave a white solid. This solid was recrystallised from ethanol to give N-cyclopentyloxyphthalimide (11.37 g, 49%); m.p. 81.2°-82.5°; νmax. (CHBr3) include 1780, 1720 cm-1 (CO--N--CO), 970 cm-1 (>N--O--
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
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Quantity
30 mL
Type
reactant
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Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Solid potassium carbonate (8.64 g, 62.5 mmol) was added to a solution of N-hydroxyphthalimide (4.08 g, 25.0 mmol) in dimethyl sulfoxide (38 mL), and the mixture was stirred at 25° C. for 5 min. To the mixture cyclopentyl bromide (37.5 mmol, 4.02 mL) was added, and the mixture stirred at 80° C. for 3 h. After cooling in ice, the mixture was poured into cold water and the resulting precipitate was collected by filtration in vacuo, washed with water (25 mL) and hexanes (15 mL) and dried in vacuo to afford 2-cyclopentyloxy-isoindole-1,3-dione (4.89 g, 85%) as an off-white solid which was used in the next step without further purification.
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
4.02 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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